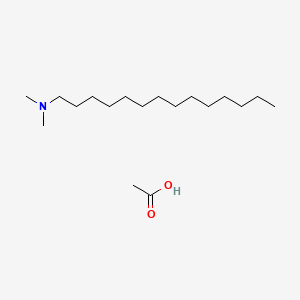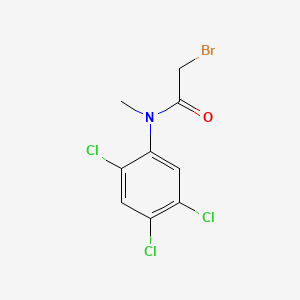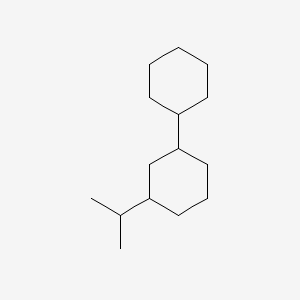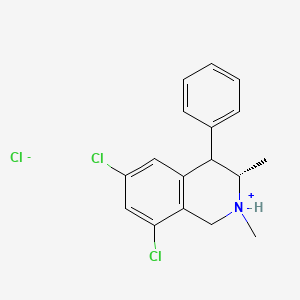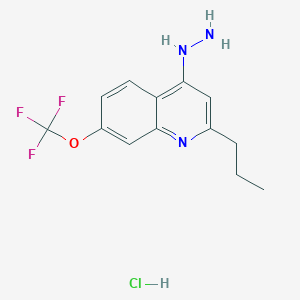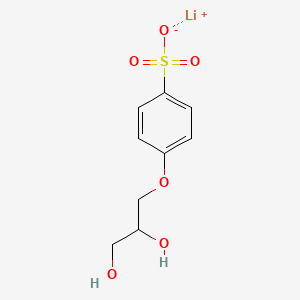
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid ester, a pyrrolidine ring, and a xylyloxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of N-methyl carbamic acid with an appropriate alcohol under acidic conditions to form the ester.
Introduction of the Xylyloxy Group: The xylyloxy group is introduced through a nucleophilic substitution reaction, where a halogenated xylyloxy compound reacts with the ester.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a cyclization reaction, where an appropriate amine reacts with the ester to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xylyloxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbamic acid ester, leading to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the xylyloxy group.
Reduction: Amines and alcohols derived from the carbamic acid ester.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.
作用機序
The mechanism of action of carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester
- Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, sulfate
- Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, phosphate
Uniqueness
The uniqueness of carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride lies in its specific combination of functional groups. The presence of the carbamic acid ester, pyrrolidine ring, and xylyloxy group gives it distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
100836-67-7 |
|---|---|
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC名 |
2-pyrrolidin-1-ium-1-ylethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-11-16(2)13-18(12-15)24-14-17(3)20(4)19(22)23-10-9-21-7-5-6-8-21;/h11-13,17H,5-10,14H2,1-4H3;1H |
InChIキー |
PRWCKEIKPAGSCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(C)N(C)C(=O)OCC[NH+]2CCCC2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




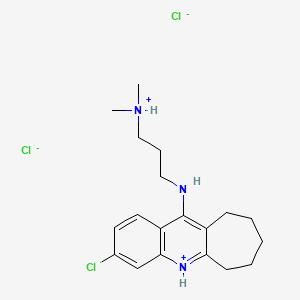

![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
